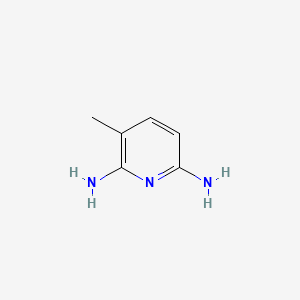

3-Methylpyridine-2,6-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDZQCLCLGOJHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199518 | |

| Record name | 3-Methylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51566-22-4 | |

| Record name | 3-Methyl-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51566-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyridine-2,6-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051566224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyridine-2,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPYRIDINE-2,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6CUT74DPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpyridine-2,6-diamine (CAS: 51566-22-4): A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyridine-2,6-diamine, a substituted diaminopyridine, has emerged as a molecule of significant interest within the pharmaceutical and chemical research sectors. Its structural motif is recognized as a "privileged scaffold," frequently incorporated into a diverse array of biologically active compounds. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and burgeoning applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic amine. The strategic placement of two amino groups and a methyl group on the pyridine ring imparts unique electronic and steric properties that are crucial for its molecular recognition by biological targets.

| Property | Value | Source |

| CAS Number | 51566-22-4 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2,6-Diamino-3-methylpyridine, 3-Picoline-2,6-diamine | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 100-102 °C (for the related 4-methyl isomer) | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Section 2: Synthesis Strategies

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of amino groups onto a pre-functionalized 3-methylpyridine core. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Amination of Dihalopyridines: A Versatile Approach

A prevalent and highly adaptable method for the synthesis of 2,6-diaminopyridines is the nucleophilic aromatic substitution (SNAr) of corresponding 2,6-dihalopyridines. This can be achieved through direct amination with ammonia or via metal-catalyzed cross-coupling reactions.

Starting Material: 2,6-Dichloro-3-methylpyridine or 2,6-Dibromo-3-methylpyridine.

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound via amination of a dihalo-3-methylpyridine precursor.

Detailed Protocol (Hypothetical): Palladium-Catalyzed Amination

This protocol is based on established palladium-catalyzed amination methodologies for dihalopyridines.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromo-3-methylpyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

-

Addition of Reagents: Add a strong base, for instance, sodium tert-butoxide (2.5 eq), and a high-boiling point aprotic solvent such as dioxane or toluene.

-

Amine Source: Introduce the amine source. For the synthesis of the primary diamine, a protected ammonia equivalent or a subsequent deprotection step might be necessary. Alternatively, direct amination using aqueous ammonia in the presence of a copper catalyst has been reported for similar systems.[3]

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is critical for the efficiency of the C-N bond formation. Ligands like Xantphos are often employed for their wide bite angle, which promotes the reductive elimination step.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: A high-boiling point, anhydrous, aprotic solvent is necessary to achieve the required reaction temperatures and prevent catalyst deactivation.

Chichibabin Amination: A Classical Approach

The Chichibabin reaction offers a more direct, albeit often harsher, method for the amination of pyridines. This reaction involves the treatment of a pyridine derivative with sodium amide (NaNH₂) to introduce an amino group at the 2- or 6-position.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylpyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Niche Scaffold

This guide delves into the physicochemical properties of 3-methylpyridine-2,6-diamine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As a niche compound, publicly available experimental data is sparse. This document, therefore, synthesizes the available information, provides context through data from structurally related compounds, and outlines robust experimental protocols for properties where empirical data is not currently available. This approach is designed to provide a comprehensive and practical resource for researchers, acknowledging the current data limitations while empowering further investigation.

Section 1: Chemical Identity and Core Properties

This compound, with the CAS number 51566-22-4, is a diamino-substituted picoline. Its structure combines the features of a pyridine ring, a methyl group, and two primary amine functionalities, suggesting a unique profile of basicity, reactivity, and potential for hydrogen bonding.

Molecular Structure and Identifiers

The foundational attributes of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 51566-22-4 | [1][2] |

| Molecular Formula | C₆H₉N₃ | [1][2] |

| Molecular Weight | 123.16 g/mol | [1][2] |

| Canonical SMILES | CC1=C(N)N=CC=C1N | - |

| InChI Key | XKDZQCLCLGOJHN-UHFFFAOYSA-N | [1] |

Predicted and Inferred Physicochemical Properties

| Property | This compound (Predicted/Inferred) | 4-Methylpyridine-2,6-diamine (Experimental) | 3-Amino-2,6-dimethylpyridine (Experimental) | 2,3-Diaminopyridine (Experimental) |

| Melting Point (°C) | Data not available | 100-102[3] | 121-123 | 114-116 |

| Boiling Point (°C) | Data not available | Data not available | 230 | Data not available |

| LogP | 0.633[1] | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | 7.61 (Predicted)[4] | Data not available |

| Water Solubility | Data not available | Data not available | Insoluble[4] | Data not available |

Expert Insight: The presence of two amino groups is expected to increase the melting point compared to its non-aminated parent, 3-picoline (melting point: -18 °C), due to intermolecular hydrogen bonding. The methyl group's electron-donating effect at the 3-position is likely to subtly influence the basicity of the pyridine nitrogen and the amino groups. The predicted LogP of 0.633 suggests moderate lipophilicity.

Section 2: Synthesis and Spectroscopic Characterization

Synthetic Approach: A Pathway via Chichibabin Amination

While a specific, detailed synthesis protocol for this compound is not explicitly documented in the searched literature, a viable route can be extrapolated from the synthesis of the isomeric 4-methylpyridine-2,6-diamine. The Chichibabin reaction, a classic method for the amination of pyridines, provides a logical framework.

Conceptual Workflow for the Synthesis of this compound:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Protocol (Adapted from the synthesis of 4-methylpyridine-2,6-diamine[3]):

-

Reaction Setup: In a flask equipped with a stirrer and reflux condenser, suspend 3-methylpyridine in an inert, high-boiling solvent like mineral oil.

-

Reagent Addition: Carefully add sodium amide (NaNH₂) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: Gradually heat the reaction mixture. The temperature profile will likely need to be optimized, but based on the synthesis of the 4-methyl isomer, a staged heating process up to around 200-220 °C may be necessary to drive the reaction to completion. Hydrogen gas evolution is expected.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The solid product can be collected by filtration and washed with a non-polar solvent like petroleum ether to remove the mineral oil.

-

Purification: The crude product can be purified by silica gel column chromatography, followed by recrystallization to obtain the final product.

Causality Behind Experimental Choices:

-

Sodium Amide: This strong base is the classical reagent for the Chichibabin amination, acting as the nucleophilic source of the amino group.

-

Inert High-Boiling Solvent: Mineral oil is used to achieve the high temperatures required for the reaction while remaining unreactive.

-

Inert Atmosphere: This is crucial to prevent the highly reactive sodium amide from reacting with atmospheric moisture and oxygen.

Spectroscopic Characterization

Although specific spectra for this compound were not found, the expected spectral characteristics can be predicted based on its structure and data from related compounds.

Expected Spectroscopic Data:

-

¹H NMR: Expect signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and broad singlets for the two amino group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and amino groups.

-

¹³C NMR: Signals corresponding to the six carbon atoms of the pyridine ring and the one carbon of the methyl group are expected.

-

IR Spectroscopy: Look for characteristic N-H stretching vibrations from the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic ring and methyl group, and C=C and C=N stretching vibrations from the pyridine ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 123.16.

Section 3: Analytical Methods

A robust and reliable analytical method is essential for purity determination, reaction monitoring, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of this compound[1].

HPLC Workflow:

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound - CAS:51566-22-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2,6-DIAMINO-4-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 3430-33-9 CAS MSDS (3-AMINO-2,6-DIMETHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to 3-Methylpyridine-2,6-diamine: Structure, Properties, and Applications in Medicinal Chemistry

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged structure" in drug design. Substituted pyridines, particularly those bearing amino groups, serve as versatile building blocks for creating complex molecules with tailored biological activities. Among these, 3-Methylpyridine-2,6-diamine emerges as a key intermediate, offering multiple reaction sites for constructing libraries of compounds for screening and development. This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, synthesis, and critical role in modern drug discovery.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. These characteristics dictate its reactivity, solubility, and handling requirements.

Molecular Structure

This compound is an aromatic heterocycle. The core is a pyridine ring, which is substituted with two primary amine (-NH₂) groups at the 2 and 6 positions and a methyl (-CH₃) group at the 3 position. The presence of two amino groups makes the molecule an excellent hydrogen bond donor, a feature often exploited in designing ligands for biological targets like enzyme active sites.

Caption: 2D chemical structure of this compound.

Core Properties

All quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N₃ | [3][4][5] |

| Molecular Weight | 123.16 g/mol | [3][4][6] |

| CAS Number | 51566-22-4 | [4][7] |

| Common Synonyms | 2,6-Diamino-3-picoline; 3-Methyl-2,6-pyridinediamine | [6][7] |

Physicochemical Data

The physical properties of a compound are critical for designing experimental conditions, including reaction setups, purification, and formulation.

| Property | Value | Notes | Source(s) |

| Appearance | Gray crystals | Post-recrystallization | [8] |

| Melting Point | 100-102 °C | Data for the related isomer 4-methylpyridine-2,6-diamine. | [8] |

| Storage | Room Temperature, Sealed in Dry Conditions | Hygroscopic nature is common for diamino-pyridines. | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is a challenging process that typically involves the amination of a pyridine ring, a reaction that requires harsh conditions due to the electron-rich nature of the heterocycle.

Overview of Synthetic Strategy

The primary route to this compound is a modification of the Chichibabin reaction. This reaction involves the nucleophilic substitution of a hydride ion (H⁻) on the pyridine ring by an amide anion (NH₂⁻), typically from sodium amide (NaNH₂). The causality for the stringent reaction conditions—high temperatures (160-215 °C)—is the significant activation energy required to overcome the aromaticity of the pyridine ring and allow amination to proceed.[8] The release of hydrogen gas is a key indicator that the reaction is progressing.[8]

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Synthesis)

The following protocol is adapted from established literature procedures.[8] It is a self-validating system where reaction progress is monitored by Thin-Layer Chromatography (TLC) and hydrogen gas evolution.

-

Reaction Setup: Suspend 4-Methylpyridine (15 g, 161.1 mmol) in mineral oil (220 mL) in a flask equipped with a stirrer and reflux condenser.

-

Addition of Reagent: Carefully add sodium amide (27.0 g, 483.3 mmol, 3 equivalents) to the suspension. Stir the mixture overnight at room temperature.

-

Heating and Reaction:

-

Heat the suspension to 130 °C and maintain for 15 minutes, observing the start of hydrogen precipitation.

-

Gradually increase the temperature to 160 °C over 30 minutes. The suspension will darken.

-

Continue heating to 200 °C over 30 minutes. Hydrogen release will accelerate.

-

Maintain the reaction at 215 °C for 3 hours.

-

-

Monitoring: Monitor the reaction for completion by TLC (Eluent: ethyl acetate/methanol/acetic acid, 10:1:0.1).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Collect the black solid by filtration and wash thoroughly with petroleum ether (5 x 100 mL).

-

Carefully add silica gel (100 g) and 96% ethanol (130 mL) to the black solid and evaporate to dryness.

-

-

Purification:

-

Perform column chromatography on silica gel (300 g), eluting with a gradient from ethyl acetate to ethyl acetate/isopropanol (8:1).

-

Collect the product-containing fractions and evaporate the solvent.

-

-

Recrystallization: Recrystallize the resulting brown residue from tert-butyl methyl ether/diisopropyl ether to yield the target compound as gray crystals.

Role in Drug Discovery and Development

The Diaminopyridine Scaffold as a Privileged Structure

The 2,6-diaminopyridine motif is particularly valuable in the development of kinase inhibitors.[9] The two amino groups can act as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of many successful kinase inhibitor drugs. The methyl group at the 3-position provides a steric and electronic modification that can be used to fine-tune selectivity and potency, while the remaining positions on the ring (4 and 5) are available for further derivatization to explore structure-activity relationships (SAR).

Caption: Role of this compound in a typical drug discovery workflow.

Analytical Characterization

Verifying the purity and identity of a chemical intermediate is non-negotiable in research, particularly for drug development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Chromatographic Analysis

A robust analytical method is required to assess the purity of this compound and to track its consumption in subsequent reactions. A reverse-phase HPLC (RP-HPLC) method is well-suited for this polar, aromatic compound.[7]

Detailed Experimental Protocol (RP-HPLC)

The following protocol is designed for the analysis of this compound.[7]

-

Column Selection: Use a Newcrom R1 HPLC column or equivalent reverse-phase column.

-

Mobile Phase Preparation:

-

For UV Detection: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. The exact ratio should be optimized to achieve good peak shape and retention time.

-

For Mass Spectrometry (MS) Detection: It is critical to replace the non-volatile phosphoric acid with a volatile acid. Use 0.1% formic acid in both the water and acetonitrile components of the mobile phase. This choice is causal: formic acid provides the necessary protons for good chromatography and is volatile, ensuring it evaporates in the MS source and does not cause contamination or signal suppression.

-

-

Instrumentation Setup:

-

Set the flow rate (typically 1.0 mL/min for a standard 4.6 mm ID column).

-

Set the UV detector to an appropriate wavelength to detect the pyridine chromophore (e.g., 254 nm or 280 nm).

-

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

-

Injection and Analysis: Inject the sample and record the chromatogram to determine retention time and purity by peak area percentage.

Safety, Handling, and Toxicology

Hazard Assessment

While comprehensive toxicological data for this compound itself is not thoroughly established, the data for closely related aminopyridines indicate significant hazards.[10] It must be handled as a hazardous substance.

-

Acute Toxicity: Related compounds are classified as toxic if swallowed and potentially fatal in contact with skin.[10]

-

Respiratory: May cause respiratory irritation upon inhalation of dust.[10][11]

Recommended Handling Procedures

Given the potential hazards, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Handling Practices:

-

Storage: Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials like strong acids.[4]

Conclusion

This compound is a structurally important yet hazardous chemical intermediate. Its molecular architecture, featuring a pyridine core with dual amine functionalities, makes it a highly valuable building block for the synthesis of biologically active compounds, especially kinase inhibitors for oncological applications. A thorough understanding of its synthesis, analytical characterization, and stringent handling requirements is essential for its safe and effective use by researchers, scientists, and drug development professionals.

References

-

This compound . (n.d.). GSRS. Retrieved from [Link]

-

Yin, Z., Cao, Y., Sun, W., Chen, G., Fang, X., & He, L. (2024). 3-Methylpyridine: Synthesis and Applications . Chemistry–An Asian Journal, 19(18), e202400467. [Link]

- Method of preparing 3-methyl pyridine. (1978). Google Patents.

-

3-Methylpyridine-2,5-diamine . (n.d.). PubChem. Retrieved from [Link]

-

3-Methylpyridine . (n.d.). Wikipedia. Retrieved from [Link]

-

This compound . (2018). SIELC Technologies. Retrieved from [Link]

- 2,6-diaminopyridine derivatives. (2008). Google Patents.

-

Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . Drug Design, Development and Therapy, 15, 4289–4338. [Link]

-

Shiri, M., & Zolfigol, M. A. (2021). Pyridine: the scaffolds with significant clinical diversity . RSC Advances, 11(36), 22176–22195. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound - CAS:51566-22-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 3-Methylpyridine-2,5-diamine | C6H9N3 | CID 2734423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. 2,6-DIAMINO-4-METHYL PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

A Technical Guide to the Spectral Analysis of 3-Methylpyridine-2,6-diamine

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-Methylpyridine-2,6-diamine, a key heterocyclic amine with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide emphasizes the interpretation of spectral data grounded in established principles and comparative analysis with related structures.

Introduction

This compound, with the molecular formula C₆H₉N₃ and a molecular weight of 123.16 g/mol , is a substituted pyridine derivative.[1][2] Its structure, featuring two amino groups and a methyl group on the pyridine ring, gives rise to a unique spectral signature that is crucial for its identification and characterization in various experimental settings. Understanding these spectral properties is fundamental for quality control, reaction monitoring, and metabolic studies.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are the primary determinants of its interaction with different spectroscopic techniques. The pyridine ring provides a rigid scaffold, while the amino and methyl substituents introduce specific functionalities that are readily probed.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons.

Predicted ¹H NMR Chemical Shifts:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH (H-4, H-5) | 6.0 - 7.5 | Doublets | 1H each |

| Amino NH₂ | 4.5 - 5.5 | Broad Singlet | 4H |

| Methyl CH₃ | 2.1 - 2.4 | Singlet | 3H |

The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the two amino groups and the methyl group. The amino protons typically appear as a broad signal due to quadrupole broadening and potential hydrogen exchange. The methyl protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom.[7]

Predicted ¹³C NMR Chemical Shifts:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C2, C6 (bearing NH₂) | 150 - 160 |

| C3 (bearing CH₃) | 110 - 120 |

| C4, C5 | 100 - 115 |

| Methyl CH₃ | 15 - 25 |

The carbons directly attached to the nitrogen atoms (C2 and C6) are expected to be the most downfield due to the electronegativity of nitrogen. The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of small organic molecules like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 2,6-Diaminopyridine(141-86-6) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility Profile of 3-Methylpyridine-2,6-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Methylpyridine-2,6-diamine in a range of organic solvents. In the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for accurate solubility determination. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of substituted pyridines for applications such as reaction chemistry, formulation development, and purification processes.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science, owing to its unique structural features, including a basic pyridine nitrogen, two nucleophilic amino groups, and a methyl substituent. The solubility of this compound in various organic solvents is a critical parameter that governs its utility in chemical synthesis, its formulation into drug products, and its behavior in purification techniques like crystallization and chromatography.[1] A well-characterized solubility profile enables informed solvent selection, optimization of reaction conditions, and the development of robust and scalable processes.

The fundamental principle of "like dissolves like" provides a preliminary framework for predicting solubility.[2] This principle suggests that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2] The molecular structure of this compound, featuring both polar (amino groups, pyridine nitrogen) and non-polar (methyl group, aromatic ring) characteristics, suggests a nuanced solubility profile across a spectrum of organic solvents.

Molecular Structure and Predicted Solubility Behavior

The solubility of this compound is dictated by the interplay of its structural components: the pyridine ring, the two amino groups, and the methyl group.

-

Pyridine Ring: The pyridine ring itself is a weakly basic, aromatic heterocycle.[3] The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.

-

Amino Groups (-NH₂): The two primary amino groups are capable of both donating and accepting hydrogen bonds, significantly increasing the molecule's polarity and its potential for interaction with protic solvents.

-

Methyl Group (-CH₃): The methyl group is a non-polar, electron-donating group that contributes to the lipophilicity of the molecule.

Based on these features, a qualitative prediction of solubility in different classes of organic solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is anticipated in these solvents due to the strong potential for hydrogen bonding between the amino groups of the solute and the hydroxyl groups of the solvent. The pyridine nitrogen can also participate in hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good solubility is expected in these solvents. While they cannot donate hydrogen bonds, they are effective hydrogen bond acceptors and have high dielectric constants, which will facilitate the dissolution of the polar this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Lower solubility is predicted in these solvents. The non-polar nature of these solvents will not effectively solvate the polar amino groups and the pyridine nitrogen. However, the presence of the methyl group and the aromatic ring may afford some minimal solubility. For instance, the related compound 3-Methylpyridine is miscible with diethyl ether.[4]

A logical workflow for predicting and confirming the solubility of this compound is presented below:

Caption: A workflow diagram illustrating the process from structural analysis to the experimental determination of the solubility profile.

Safety and Handling Precautions

Prior to conducting any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, data from structurally related compounds, such as 2-amino-6-methylpyridine, should be considered for preliminary hazard assessment.

General Handling Precautions for Aminopyridines:

-

Toxicity: Aminopyridines can be toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area or a chemical fume hood.[6][7]

-

Handling: Avoid breathing dust, and prevent contact with skin and eyes.[5] Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Experimental Determination of Solubility

The most reliable method for determining the solubility of a solid in a liquid is the equilibrium solubility method , often carried out using the shake-flask technique .[6][8] This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium.[9]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is a standardized procedure for determining the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow:

Caption: A step-by-step workflow for the shake-flask solubility determination method.

Causality Behind Experimental Choices:

-

Using Excess Solid: The addition of an excess amount of the solid ensures that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved solute.[8]

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.[6]

-

Equilibration Time: Sufficient time for agitation is necessary to ensure that the system has reached thermodynamic equilibrium. The time required can vary depending on the compound and solvent, and it is often recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[10]

-

Filtration: Filtration is a critical step to remove any undissolved solid particles from the sample before analysis. The presence of solid particles would lead to an overestimation of the solubility.[10]

-

Analytical Method: HPLC is a highly sensitive and specific method for quantifying the concentration of the solute in the saturated solution, especially in complex matrices. UV-Vis spectrophotometry can also be used if the compound has a suitable chromophore and there are no interfering substances.[11][12]

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Polar Protic | Methanol | High | [Insert Experimental Data] |

| Ethanol | High | [Insert Experimental Data] | |

| Isopropanol | High | [Insert Experimental Data] | |

| Polar Aprotic | Acetonitrile | Good | [Insert Experimental Data] |

| Dimethylformamide (DMF) | Good | [Insert Experimental Data] | |

| Dimethyl Sulfoxide (DMSO) | Good | [Insert Experimental Data] | |

| Non-Polar | Toluene | Low | [Insert Experimental Data] |

| Hexane | Low | [Insert Experimental Data] | |

| Diethyl Ether | Low | [Insert Experimental Data] |

Interpretation of Results:

The experimentally determined solubility data should be compared with the initial predictions based on the molecular structure. Any significant deviations from the expected trends should be investigated. For example, specific solvent-solute interactions, such as the formation of a stable solvate, could lead to unexpectedly high solubility in a particular solvent.

Conclusion

This technical guide has outlined a comprehensive approach to understanding and determining the solubility profile of this compound in organic solvents. By combining theoretical predictions based on molecular structure with rigorous experimental determination using the shake-flask method, researchers can obtain the critical data necessary for the effective application of this compound in their work. The provided protocols and guidelines are designed to ensure the generation of accurate, reliable, and reproducible solubility data.

References

-

Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Al-Janabi, N., et al. (2020). Using QSAR model for studying heterocycles activity. Journal of Physics: Conference Series, 1530, 012053.

- Zhang, C., et al. (2020).

- Enthalpic interaction between α-amino acids and pyridine and methylpyridine in aqueous solutions. (2006). The Journal of Chemical Thermodynamics, 38(1), 108-115.

- Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- El-Malah, A., et al. (2022). 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. Moroccan Journal of Chemistry, 10(4), 881-890.

- Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(20), 7078-7084.

-

PubChem. (n.d.). 3-Methylpyridine-2,5-diamine. Retrieved from [Link]

- Hughes, L. D., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16568–16576.

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

- Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. (2022). Journal of Receptors and Signal Transduction, 42(6), 615-628.

- Gracin, S., & Rasmuson, Å. C. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114–5124.

-

SIELC Technologies. (2018, May 17). This compound. Retrieved from [Link]

- Saha, S., et al. (2020). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega, 5(1), 846–857.

-

Synthetic procedure for the preparation of substituted pyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12, 14246-14266.

- Solubility prediction of organic molecules with molecular dynamics simulations. (2021). arXiv preprint arXiv:2104.10792.

-

PubChem. (n.d.). 2,6-Diaminopyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 12). 24.9: Heterocyclic Amines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. pure.ul.ie [pure.ul.ie]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Methylpyridine-2,5-diamine | C6H9N3 | CID 2734423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lobachemie.com [lobachemie.com]

- 12. echemi.com [echemi.com]

Whitepaper: A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyridine Diamine Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Foreword: The Enduring Relevance of the Pyridine Diamine Scaffold

The pyridine ring is one of the most ubiquitous heterocycles in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a privileged scaffold in drug design. When functionalized with two amino groups, the resulting pyridine diamine core becomes a versatile building block, capable of forming critical interactions with biological targets or acting as a ligand for complex metal-based structures. These derivatives are foundational to the development of therapeutics ranging from cyclin-dependent kinase inhibitors for oncology to agents targeting β-amyloid aggregation in neurodegenerative diseases.[4][5]

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical progression of a research and development campaign—from strategic synthetic design and hands-on execution to rigorous structural validation. As your virtual Senior Application Scientist, my objective is not merely to provide protocols but to illuminate the causality behind them, empowering you to troubleshoot, adapt, and innovate in your own laboratories.

Part 1: Strategic Synthesis of the Pyridine Diamine Core

The successful synthesis of a novel derivative is predicated on a sound strategic approach. The choice of starting materials and reaction pathway dictates yield, purity, scalability, and the potential for diversification. We will explore the most robust and field-proven methodologies.

The Workhorse Route: Nucleophilic Aromatic Substitution (SNAr)

The most common and often most direct route to 2,6-diaminopyridine derivatives involves the displacement of leaving groups, typically halogens, from the pyridine ring. Commercially available 2,6-dihalopyridines (chloro- or bromo-) serve as reliable starting materials.

Causality Behind the Choice: The electron-withdrawing nature of the ring nitrogen atom, coupled with the two activating halogen atoms, renders the C2 and C6 positions highly electrophilic and thus susceptible to nucleophilic attack by an amine. This reaction is often thermally driven and can be executed with or without catalysis.

A generalized reaction scheme is as follows:

Caption: General workflow for SNAr synthesis of 2,6-diaminopyridines.

Field-Proven Protocol: Synthesis of a Symmetrical N,N'-Dibenzyl-2,6-diaminopyridine

This protocol provides a self-validating system for synthesizing a target molecule via a double SNAr reaction.

-

Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloropyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and N,N-dimethylformamide (DMF, 20 mL).

-

Expert Insight: DMF is an ideal solvent due to its high boiling point, allowing for elevated reaction temperatures, and its ability to dissolve both the polar salts and organic reagents. K₂CO₃ is a crucial, non-nucleophilic base that neutralizes the HCl generated in situ, driving the reaction to completion.

-

-

Reagent Addition: Add benzylamine (2.2 eq) to the stirring suspension.

-

Expert Insight: A slight excess of the amine ensures the complete consumption of the dihalopyridine starting material, which can often be difficult to separate from the final product.

-

-

Reaction: Heat the mixture to 120 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2,6-dichloropyridine spot is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into ice-cold water (200 mL). A precipitate should form.

-

Expert Insight: This "crashing out" step is effective because the organic product is insoluble in water, while the DMF solvent and inorganic salts (KCl, excess K₂CO₃) are readily dissolved, providing a preliminary purification.

-

-

Isolation & Purification: Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether to remove non-polar impurities. Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

Alternative Pathways: Catalysis and Direct Amination

While SNAr is robust, some substrates or amines may be incompatible with high temperatures. In these cases, modern catalytic methods are invaluable.

-

Copper-Catalyzed Ullmann Condensation: This is a cost-effective alternative to palladium catalysis for forming C-N bonds. It is particularly useful for less reactive aryl amines.[6] The reaction typically uses a copper(I) source (e.g., CuI) with a ligand, such as 1,10-phenanthroline, and a base in a polar aprotic solvent.[6]

-

Chichibabin Reaction: This classic method involves the direct amination of pyridine using sodium amide (NaNH₂) to produce 2-aminopyridine.[7] While historically significant, it can be adapted for diamination, though it often requires harsh conditions (high temperatures) and can suffer from low yields and regioselectivity issues, making it less common for novel derivative synthesis.[7]

| Synthetic Method | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |

| SNAr | 2,6-Dihalopyridine | Amine, Base (e.g., K₂CO₃) | 60-95% | High yield, simple, scalable | Requires high temperatures, not suitable for sensitive amines |

| Ullmann Condensation | 2,6-Dihalopyridine | Amine, Cu(I) salt, Ligand, Base | 40-80% | Milder conditions, good for aryl amines, cost-effective catalyst[6] | Catalyst/ligand can be sensitive, potential metal contamination |

| Chichibabin Reaction | Pyridine | Sodium Amide (NaNH₂) | 20-50% | Direct amination from parent heterocycle | Harsh conditions, low yield, poor regioselectivity for diamination[7] |

Part 2: Rigorous Characterization and Structural Elucidation

Synthesizing a new molecule is only half the battle; proving its structure and purity is paramount. A multi-technique, orthogonal approach ensures the trustworthiness of your results.

Caption: A logical workflow for the purification and characterization of a novel compound.

Spectroscopic Confirmation

Spectroscopy provides the foundational evidence for a molecule's structure.

Protocol: Acquiring and Interpreting Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: This spectrum confirms the proton environment. For our symmetrical N,N'-dibenzyl-2,6-diaminopyridine example, you would expect to see:

-

A triplet for the C4 proton of the pyridine ring.

-

A doublet for the C3/C5 protons.

-

Signals for the benzyl protons (aromatic and methylene).

-

A broad signal for the N-H protons.

-

-

¹³C NMR: This provides a count of unique carbon atoms. You would confirm the expected number of signals for both the pyridine and benzyl moieties.

-

-

Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula. The measured mass should be within 5 ppm of the calculated exact mass. This is a critical self-validating check.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze a small sample of the solid product. Key absorbances validate the presence of functional groups.

| Technique | Parameter | Expected Data for N,N'-Dibenzyl-2,6-diaminopyridine | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (m, 10H), ~6.4-7.5 ppm (m, 3H), ~4.5 ppm (d, 4H), ~5.5 ppm (br s, 2H) | Aromatic (benzyl), Aromatic (pyridine), CH₂ (methylene), N-H |

| ¹³C NMR | Chemical Shift (δ) | ~158, 139, 138, 128, 127, 105, 48 ppm | C2/C6, C4, Benzyl-C1, Benzyl-aromatic, Pyridine-C3/C5, Methylene-C |

| FTIR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (N-H stretch), ~3030 cm⁻¹ (Aromatic C-H), ~1600 cm⁻¹ (C=N/C=C stretch) | Confirms presence of secondary amine and aromatic rings. |

| HRMS | m/z | Calculated [M+H]⁺ matches observed value ± 5 ppm | Unambiguously confirms the elemental composition and molecular weight. |

Definitive Structural and Purity Analysis

While spectroscopy provides a robust picture, the gold standards for purity and absolute structure are elemental analysis and X-ray crystallography.

-

Elemental Analysis: Combustion analysis provides the percentage composition of C, H, and N. The experimental values must agree with the theoretical values (typically within ±0.4%) to confirm the empirical formula and high purity.[8][9]

-

Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique provides an unambiguous, three-dimensional structure of the molecule.[10] This is the ultimate validation, revealing bond lengths, bond angles, and intermolecular interactions in the solid state.[10][11]

Part 3: Applications and Future Outlook

The careful synthesis and characterization of novel pyridine diamine derivatives are not merely academic exercises. These compounds are critical starting points for drug discovery campaigns and the development of advanced materials. Their proven utility as kinase inhibitors, antibacterial agents, and building blocks for polymers underscores the importance of the foundational work described herein.[4][12][13][14] As our understanding of disease pathology and material science advances, the demand for novel, well-characterized pyridine diamine scaffolds will only continue to grow, making mastery of these techniques an invaluable asset for any research scientist.

References

- Title: 2,6-diaminopyridine derivatives. Source: Google Patents (US7423051B2).

-

Title: Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Source: National Institutes of Health (PMC). URL: [Link]

-

Title: Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Source: National Institutes of Health (PMC). URL: [Link]

-

Title: Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Source: PubMed. URL: [Link]

-

Title: Synthesis of pyrido [2,3-d] pyrimidine diamine derivative. Source: ResearchGate. URL: [Link]

-

Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Source: Taylor & Francis Online. URL: [Link]

-

Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Source: PubMed. URL: [Link]

- Title: Production of 2,6-diamino-pyridine. Source: Google Patents (CN101029021A).

- Title: Process for preparing pyridine-2,6-diamines. Source: Google Patents (US5939553A).

-

Title: Direct Synthesis of Pyridine Derivatives. Source: Journal of the American Chemical Society. URL: [Link]

-

Title: Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Source: National Institutes of Health. URL: [Link]

-

Title: Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. Source: ScienceDirect. URL: [Link]

-

Title: Synthesis and characterization of polyimides containing pyridine moiety. Source: ResearchGate. URL: [Link]

-

Title: Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Source: ResearchGate. URL: [Link]

- Title: Process for the preparation of 2,6-diaminopyridine-azo dyestuffs and of their precursors. Source: Google Patents (US4325870A).

-

Title: (A–C) General synthetic routes of 2-aminopyridine derivatives. Source: ResearchGate. URL: [Link]

-

Title: Medicinal Uses of Pyridine Derivatives. Source: Scribd. URL: [Link]

-

Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Source: ResearchGate. URL: [Link]

-

Title: Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Source: PubMed. URL: [Link]

-

Title: The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Source: Europe PMC. URL: [Link]

-

Title: Synthesis and Characterization of m-Amino Pyridine Derivatives. Source: Research & Reviews: A Journal of Drug Formulation, Development and Production. URL: [Link]

-

Title: Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Source: ResearchGate. URL: [Link]

-

Title: Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Source: ACS Publications. URL: [Link]

-

Title: Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Source: MDPI. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]

- 5. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]

- 8. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 10. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Amino Groups in 3-Methylpyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpyridine-2,6-diamine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility is largely dictated by the reactivity of its two primary amino groups located at the C2 and C6 positions of the pyridine ring. The strategic placement of a methyl group at the C3 position introduces a critical asymmetry, rendering the two amino groups electronically and sterically distinct. This guide provides a comprehensive analysis of the factors governing the differential reactivity of these amino groups, offering field-proven insights into predicting and controlling regioselective functionalization. By synthesizing principles of physical organic chemistry with data from analogous systems, this document serves as a technical resource for researchers aiming to leverage the unique chemical properties of this scaffold in drug design and synthetic chemistry.

Introduction: The Strategic Importance of this compound

Pyridine-based scaffolds are ubiquitous in pharmaceuticals and functional materials, owing to their ability to engage in hydrogen bonding and coordinate with metal ions.[1][2] Diaminopyridines, in particular, serve as versatile precursors for a wide array of more complex structures. The subject of this guide, this compound, presents a nuanced synthetic challenge and a unique opportunity. The inherent asymmetry created by the 3-methyl group breaks the equivalence of the C2 and C6 amino groups, allowing for potential regioselective reactions. Understanding and controlling this selectivity is paramount for the efficient synthesis of novel drug candidates and bespoke materials. This guide will dissect the underlying electronic and steric factors that govern this differential reactivity and provide a framework for its strategic exploitation.

Unraveling the Differential Reactivity: A Tale of Two Amino Groups

The reactivity of an amino group in an aromatic system is primarily a function of the electron density on the nitrogen atom (nucleophilicity and basicity) and the steric accessibility of the lone pair. In this compound, both of these factors differ significantly between the C2-NH₂ and C6-NH₂ positions.

Electronic Effects: The Inductive and Resonance Influence

The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen heteroatom. However, amino groups are powerful activating groups, donating electron density to the ring via the resonance effect (+R) and withdrawing electron density inductively (-I), with the resonance effect typically dominating.

-

The Role of the 3-Methyl Group: The methyl group at the C3 position is a weak electron-donating group through an inductive effect (+I). This effect slightly increases the electron density of the entire pyridine ring. However, its impact is not uniform. The inductive effect will have a more pronounced influence on the adjacent C2-amino group compared to the more distant C6-amino group. This localized increase in electron density would, in isolation, suggest a slight enhancement of the nucleophilicity of the C2-amino group.

-

Resonance Contributions: Both amino groups donate electron density into the pyridine ring. The key to their differential reactivity lies in how the 3-methyl group sterically interacts with the C2-amino group, which can affect the planarity and, consequently, the efficiency of the resonance donation.

Steric Hindrance: The Dominant Factor

The most significant contributor to the differential reactivity of the amino groups in this compound is the steric hindrance imposed by the 3-methyl group on the adjacent C2-amino group.

-

Ortho-Effect: The proximity of the methyl group to the C2-amino group creates a sterically congested environment. This "ortho-effect" can manifest in several ways:

-

Inhibition of Planarity: To maximize resonance donation, the amino group needs to be coplanar with the aromatic ring. The steric clash with the ortho-methyl group can force the C2-amino group to twist out of the plane of the pyridine ring. This disruption of planarity reduces the overlap between the nitrogen lone pair's p-orbital and the ring's π-system, thereby decreasing its electron-donating resonance effect.

-

Direct Steric Shielding: The methyl group physically blocks the approach of electrophiles to the nitrogen lone pair and the hydrogen atoms of the C2-amino group. This steric shield is absent for the C6-amino group.

-

This steric hindrance is a well-documented phenomenon in substituted anilines and pyridines, where ortho-substituents can significantly decrease the rate of reactions at the adjacent amino group.

Basicity and pKa Considerations

-

The steric hindrance at the C2-amino group can inhibit its solvation, which destabilizes the corresponding ammonium cation. This would lead to a lower pKa for the C2-amino group compared to the C6-amino group.

-

The reduced resonance donation from the sterically hindered C2-amino group also contributes to its lower basicity.

Therefore, it is predicted that the C6-amino group is the more basic and, consequently, the more nucleophilic of the two.

Table 1: Predicted Physicochemical Properties of the Amino Groups in this compound

| Property | C2-Amino Group | C6-Amino Group | Rationale |

| Electronic Effect | Influenced by +I effect of methyl group | Less influenced by +I effect | Proximity of the methyl group. |

| Steric Hindrance | High | Low | Presence of the adjacent 3-methyl group. |

| Basicity (pKa) | Lower | Higher | Steric inhibition of solvation and resonance. |

| Nucleophilicity | Lower | Higher | Directly correlated with basicity and steric accessibility. |

Predicting Regioselectivity in Key Reactions

Based on the analysis above, we can predict the regiochemical outcome of common electrophilic reactions at the amino groups. The C6-amino group, being more nucleophilic and less sterically hindered, is expected to be the primary site of reaction under kinetic control.

Acylation Reactions

Acylation of amines with reagents like acyl chlorides or anhydrides is a fundamental transformation. In the case of this compound, selective mono-acylation is anticipated to occur at the C6-amino group.

-

Causality of Selectivity: The transition state for the acylation of the C6-amino group will be of lower energy due to the greater nucleophilicity of the nitrogen and the unimpeded trajectory for the electrophilic acylating agent. The bulky nature of the acylating agent and the tetrahedral intermediate will further disfavor reaction at the sterically encumbered C2 position.

Caption: A generalized workflow for achieving selective mono-acylation at the C6-amino group.

Diazotization Reactions

Diazotization of aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts is a cornerstone of synthetic chemistry.[4] The differential basicity of the two amino groups in this compound can be exploited for selective diazotization.

-

Proton as a Protecting Group: In a strongly acidic medium, both amino groups will be protonated. As the C6-amino group is more basic, its conjugate acid will have a higher pKa. By carefully controlling the pH, it is possible to have a higher concentration of the free C6-amino group relative to the C2-amino group, which would remain protonated. However, a more practical approach is to consider the kinetics of the reaction. The more nucleophilic C6-amino group will react faster with the nitrosating agent (e.g., N₂O₃ or H₂ONO⁺).

Caption: Proposed pathway for selective functionalization via diazotization of the C6-amino group.

Experimental Protocols: A Self-Validating System

The following protocols are designed based on established methodologies for selective amine functionalization, adapted to the specific predicted reactivity of this compound.

Protocol for Selective Mono-Acetylation at the C6-Position

Objective: To synthesize 6-acetamido-3-methylpyridin-2-amine.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the solution to 0 °C in an ice bath. This minimizes the risk of di-acylation and other side reactions.

-

Addition of Acylating Agent: Add acetic anhydride (1.0 eq) or acetyl chloride (1.0 eq) dropwise to the stirred solution over 30 minutes. The slow addition ensures that the local concentration of the acylating agent remains low, favoring mono-acylation.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of a single major product.

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-acetamido-3-methylpyridin-2-amine.

Trustworthiness of the Protocol: The use of stoichiometric control (1.0 eq of acylating agent), a non-nucleophilic base to scavenge the acid byproduct without competing in the reaction, and low temperature all contribute to a kinetically controlled reaction environment that strongly favors selective reaction at the more nucleophilic and accessible C6-amino group.

Protocol for Selective Mono-Diazotization and Subsequent Sandmeyer Reaction

Objective: To synthesize 6-chloro-3-methylpyridin-2-amine.

Methodology:

-

Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C. Add a solution of sodium nitrite (1.0 eq) in water dropwise, keeping the temperature below 5 °C. The more basic C6-amino group is expected to react preferentially to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Coupling: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (evolution of N₂ gas) should be observed.

-

Reaction Completion and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography to yield 6-chloro-3-methylpyridin-2-amine.

Trustworthiness of the Protocol: This protocol leverages the faster rate of diazotization of the more nucleophilic C6-amino group under kinetic control at low temperatures. The subsequent in-situ Sandmeyer reaction traps the selectively formed diazonium salt.

Conclusion and Future Outlook

The reactivity of the amino groups in this compound is a classic example of how subtle electronic and steric modifications can be used to direct the outcome of chemical reactions. The steric hindrance imposed by the 3-methyl group on the adjacent C2-amino group is the dominant factor, reducing its nucleophilicity and accessibility compared to the C6-amino group. This inherent difference allows for a high degree of regioselectivity in a variety of important synthetic transformations, including acylation and diazotization.

For drug development professionals and synthetic chemists, a thorough understanding of these principles is crucial for the rational design of synthetic routes to novel and complex molecules based on this privileged scaffold. Future experimental work should focus on quantifying the pKa values of the two amino groups and obtaining detailed kinetic data for various reactions to validate the predictions outlined in this guide. Furthermore, computational studies modeling the transition states of reactions at both amino groups would provide deeper mechanistic insights and further refine our ability to predict and control the reactivity of this versatile building block.

References

-

[Journal of the Chemical Society B: Physical Organic] - Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. [Link]

-

[PubMed] - High yield selective acylation of polyamines: proton as protecting group. [Link]

-

[MDPI] - Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

[YouTube] - Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]

-

[NIH] - Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]

Sources

3-Methylpyridine-2,6-diamine: A Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpyridine-2,6-diamine is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds, most notably in the development of kinase inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed methodologies for its use in drug discovery and development.

Introduction: The Strategic Importance of the 2,6-Diaminopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] The introduction of amino groups at the 2- and 6-positions of the pyridine ring creates a unique scaffold with a rich chemical reactivity profile. The two amino groups can act as hydrogen bond donors and acceptors, as well as nucleophiles, enabling a wide range of chemical transformations. The pyridine nitrogen itself can participate in hydrogen bonding and metal coordination.[3] This combination of features makes 2,6-diaminopyridine derivatives, such as this compound, highly sought-after building blocks in the design of molecules that can effectively interact with biological targets.

The methyl group at the 3-position of this compound provides an additional point of modulation, influencing the steric and electronic properties of the molecule and its derivatives. This can be crucial for achieving selectivity and potency in drug candidates.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51566-22-4 | [4] |

| Molecular Formula | C₆H₉N₃ | [5] |

| Molecular Weight | 123.16 g/mol | [5] |

| Appearance | Off-white to light brown crystalline powder | |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Spectroscopic Data (Predicted and based on analogous compounds):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two amino groups, and the protons of the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the carbon of the methyl group. The carbons attached to the amino groups will be significantly shielded.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong N-H stretching vibrations in the region of 3200-3500 cm⁻¹, characteristic of the primary amino groups. C-H stretching and bending vibrations for the aromatic ring and the methyl group will also be present.[8]

Synthesis of this compound: A Practical Approach

While a specific, detailed synthesis protocol for this compound is not widely published, a robust synthesis can be designed based on established methods for the preparation of substituted 2,6-diaminopyridines. A common and effective strategy involves the amination of a dihalopyridine precursor.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on analogous preparations):

This protocol is based on the general principles of nucleophilic aromatic substitution on dihalopyridines.

Materials:

-

3-Methyl-2,6-dichloropyridine

-

Ammonia (in a suitable solvent, e.g., 1,4-dioxane or as a solution in methanol)

-

Copper(I) catalyst (e.g., CuI)

-

A suitable ligand (e.g., a diamine ligand)

-

A suitable base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

To a high-pressure reaction vessel, add 3-Methyl-2,6-dichloropyridine, the copper catalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add the anhydrous solvent, followed by the ammonia solution.

-